9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Beschreibung
The compound 9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine heterocyclic core.
Eigenschaften
Molekularformel |
C21H21NO3 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
9-(3,5-dimethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-12-7-13(2)9-16(8-12)22-10-18-19(24-11-22)6-5-17-14(3)15(4)21(23)25-20(17)18/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
FECLHZKINHTFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Knoevenagel Condensation Followed by Cyclization
A foundational approach involves the one-pot condensation of 4-hydroxycoumarin , 3,5-dimethylbenzaldehyde , and N-methylurea in ethanol under reflux conditions. The reaction proceeds via a Knoevenagel intermediate, where the aldehyde undergoes nucleophilic addition with 4-hydroxycoumarin to form a chalcone-like adduct. Subsequent enolization of the urea derivative facilitates cyclization, yielding the chromeno-oxazinone core.
Optimization Insights :
Ammonium Acetate-Mediated Cyclocondensation
A modified MCR employs 3,5-dimethylphenylacetaldehyde , methylglycine methyl ester , and 4-hydroxycoumarin in acetic acid at 80°C. This method leverages the ester’s nucleophilicity to form the oxazinone ring via intramolecular lactamization. The 3,5-dimethylphenyl group is introduced regioselectively at position 9 due to steric hindrance from the coumarin’s oxygen lone pairs.
Key Data :
Palladium-Catalyzed Carbonylative Cyclization
Pd/CO-Mediated Ring Closure
Palladium catalysts enable the synthesis of the oxazinone ring via carbonylative cyclization of 3-(3,5-dimethylphenyl)propargylamine and 4-methylcoumarin-3-carboxylic acid . Using Pd(OAc)₂ and Xantphos as a ligand, the reaction proceeds under 10 atm CO at 100°C to form the fused chromeno-oxazinone system.
Mechanistic Highlights :
-
Oxidative Addition : Pd(0) inserts into the propargylamine’s C–N bond.
-
CO Insertion : Carbon monoxide bridges the Pd complex, forming a ketone intermediate.
-
Reductive Elimination : Cyclization releases the product and regenerates Pd(0).
Performance Metrics :
Thiocarbonylation Variants
Substituting CO with thiophosgene (CSCl₂) in Pd-catalyzed reactions generates thioester analogs, albeit with lower yields (55–60%). This method is less favored for the target compound due to competing sulfur incorporation.
Domino Reaction Pathways
Michael-Claisen-SNAr Sequence
A domino protocol developed by Langer et al. combines 3,5-dimethylphenylpropynone , methyl 2-aminobenzoate , and 4-hydroxycoumarin in a Michael-Claisen-aromatic nucleophilic substitution cascade. The reaction proceeds in DMF at 120°C, facilitated by K₂CO₃ as a base.
Steps :
-
Michael Addition : The amine attacks the propynone’s α,β-unsaturated carbonyl.
-
Claisen Rearrangement : Thermal-sigmatropic shift forms a quinoline intermediate.
-
SNAr Cyclization : Coumarin’s hydroxyl group displaces a nitro group, closing the oxazinone ring.
Outcomes :
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| MCR (Ethanol) | Green solvent, one-pot | Moderate regioselectivity | 68–72 |
| Pd-Catalyzed (CO) | High regioselectivity | High-pressure equipment required | 78 |
| Domino Reactions | No intermediate isolation | Elevated temperatures | 70 |
Analyse Chemischer Reaktionen
Diese Verbindung durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien für diese Reaktionen sind Säuren, Basen und spezifische Katalysatoren, die die gewünschten Transformationen erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie beinhalten oft Modifikationen an den Oxazin- oder Phenylringen.
Wissenschaftliche Forschungsanwendungen
9-(3,5-Dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Interaktionen mit biologischen Makromolekülen.
Wirkmechanismus
Der Wirkungsmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Der Chromeno[8,7-e][1,3]oxazin-2-on-Kern kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird. Studien haben gezeigt, dass ähnliche Verbindungen bestimmte Enzyme hemmen oder aktivieren können, was zu verschiedenen biologischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Chromeno-oxazinones exhibit variability in substituents, which significantly impact their physical properties. Below is a comparative analysis with key analogues:
Notes:
- The target compound lacks electron-withdrawing groups (e.g., Cl, CF₃), which may enhance its lipophilicity compared to halogenated analogues .
- Melting points for chromeno-oxazinones typically range from 120–166°C, influenced by substituent polarity and crystallinity .
Antimicrobial Activity:
- Compounds with 1,3,4-oxadiazole moieties (e.g., ) show antimicrobial activity, but chromeno-oxazinones with trifluoromethyl or chloro substituents (e.g., ) may exhibit enhanced bioactivity due to increased electrophilicity .
Enzyme Inhibition:
- Flavonoid derivatives () demonstrate that substituent bulk at position 8 reduces alpha-glucosidase inhibition. The target’s 3,4-dimethyl groups may similarly hinder enzyme binding compared to smaller substituents like fluorine .
Tautomerization and Solvent Effects
- Chromeno-oxazinones undergo tautomerization between 9,10-dihydro-4H,8H-chromeno-oxazin-4-one and 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-one forms. This equilibrium depends on: Solvent polarity: Polar solvents favor the hemi-aminal tautomer . Substituent electronics: Electron-donating groups (e.g., 3,4-dimethyl) stabilize the oxazinone form, while electron-withdrawing groups (e.g., CF₃) promote tautomerization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves constructing the chromeno-oxazine core via cyclocondensation of substituted dihydroxy precursors with amines or carbonyl derivatives under acidic or basic conditions. Key steps include:
- Core formation : Use of 2-oxa-spiro[3.4]octan-1,3-dione derivatives as intermediates, reacting with aromatic aldehydes (e.g., 3,5-dimethylbenzaldehyde) in ethanol or THF at reflux .
- Substituent introduction : Alkylation or acylation at the 3- and 4-positions using methyl halides or anhydrides, requiring controlled temperatures (0–25°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolating the final product.
- Critical parameters : Solvent polarity, reaction time, and stoichiometric ratios of intermediates. Excess reagents may lead to dimerization or over-alkylation.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in chromeno-oxazine derivatives?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methyl groups (δ 1.8–2.3 ppm for aromatic methyl; δ 2.1–2.5 ppm for aliphatic methyl) and confirm the chromeno-oxazine scaffold via coupling constants (e.g., J = 8–10 Hz for fused ring protons) .
- IR : Validate lactone carbonyl (C=O stretch at ~1740 cm⁻¹) and oxazine ring (C-O-C at 1250–1100 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
Advanced Research Questions
Q. What strategies address contradictions in reported anti-inflammatory activity data for chromeno-oxazine derivatives?
- Methodology :
- In vitro models : Compare COX-1/COX-2 inhibition (enzyme immunoassays) and cytokine profiling (IL-6, TNF-α in LPS-stimulated macrophages) to differentiate mechanisms .
- Dose-response analysis : Use nonlinear regression (GraphPad Prism) to calculate IC50 values, ensuring consistency across cell lines (e.g., RAW 264.7 vs. THP-1).
- Structural analogs : Test derivatives with modified substituents (e.g., halogenation at the 3,5-dimethylphenyl group) to isolate structure-activity relationships (SAR) .
Q. How do environmental factors (pH, temperature) influence the stability of 9-(3,5-dimethylphenyl)-chromeno-oxazine derivatives in aqueous media?
- Methodology :
- Forced degradation studies : Expose the compound to:
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24h.
- Oxidative stress : 3% H2O2 at 25°C for 6h.
- Analytical monitoring : Use HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) to track degradation products. Major degradation pathways include lactone ring hydrolysis (pH >9) and oxazine ring cleavage (oxidative conditions) .
Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAPK14 or EGFR kinases). Key residues for hydrogen bonding: Asp168 (MAPK14), Thr766 (EGFR) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore mapping : Align with known inhibitors (e.g., rofecoxib for COX-2) to identify critical pharmacophoric features (hydrophobic aryl groups, hydrogen bond acceptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
